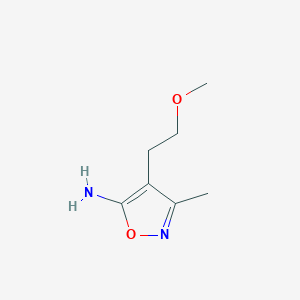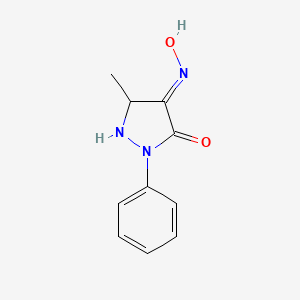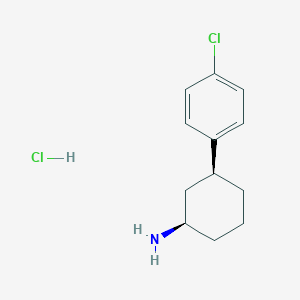![molecular formula C9H5BrN2O B12856836 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom at the 2-position and a nitrile group at the acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminophenol, which is then reacted with bromine to introduce the bromine atom at the 2-position.
Formation of Benzoxazole Ring: The brominated 2-aminophenol is then reacted with a suitable reagent, such as cyanogen bromide, to form the benzoxazole ring.
Introduction of Acetonitrile Group: Finally, the benzoxazole derivative is reacted with acetonitrile under appropriate conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学的研究の応用
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving benzoxazole derivatives.
作用機序
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
類似化合物との比較
Similar Compounds
2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
特性
分子式 |
C9H5BrN2O |
|---|---|
分子量 |
237.05 g/mol |
IUPAC名 |
2-(2-bromo-1,3-benzoxazol-6-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9/h1-2,5H,3H2 |
InChIキー |
QDHCMRBNJWCYDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)

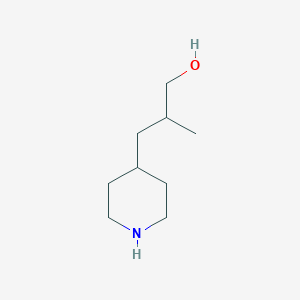
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
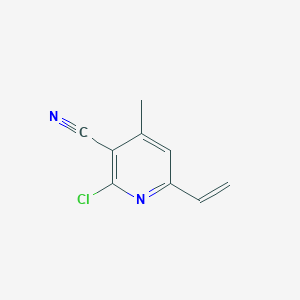


![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

